![molecular formula C16H18N2O4S B2473433 4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid CAS No. 2287315-38-0](/img/structure/B2473433.png)
4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid
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Overview
Description
4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid, also known as MTCA, is a compound that has been widely studied for its potential applications in various fields of scientific research. MTCA is a thiazole derivative that has shown promising results in various studies due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of bacterial and fungal enzymes, as well as the activity of certain cancer cells.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects on the body. It has been shown to inhibit the growth of cancer cells, as well as the growth of certain bacteria and fungi. Additionally, it has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One advantage of using 4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid in lab experiments is that it has been extensively studied and its properties are well understood. Additionally, it is relatively easy to synthesize and is readily available. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which may make it difficult to interpret study results.
Future Directions
There are a number of potential future directions for research on 4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid. One area of interest is the development of new drugs and treatments for various diseases, including cancer and infectious diseases. Additionally, further studies may be needed to fully understand the mechanism of action of this compound and its potential applications in various fields of scientific research.
Synthesis Methods
4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid can be synthesized using a variety of methods, including the reaction of 4-methyl-2-mercaptothiazole with 3-(phenylmethoxycarbonylamino)propyl chloride in the presence of a base such as triethylamine. Other methods include the reaction of 4-methyl-2-chlorothiazole with 3-(phenylmethoxycarbonylamino)propylamine in the presence of a base.
Scientific Research Applications
4-Methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid has been studied extensively for its potential applications in various fields of scientific research, including the development of new drugs and treatments for various diseases. It has been shown to have antimicrobial properties and has been studied for its potential use as an antibacterial and antifungal agent. Additionally, this compound has been studied for its potential use in cancer therapy due to its ability to inhibit the growth of cancer cells.
properties
IUPAC Name |
4-methyl-2-[3-(phenylmethoxycarbonylamino)propyl]-1,3-thiazole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c1-11-14(15(19)20)23-13(18-11)8-5-9-17-16(21)22-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3,(H,17,21)(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSEJVWSQSITLCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CCCNC(=O)OCC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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